molecular formula C43H35O2P3 B12486491 [(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide

[(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide

Cat. No.: B12486491
M. Wt: 676.7 g/mol
InChI Key: HOJGVIKDMMYICZ-UHFFFAOYSA-N
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Description

[(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide is a complex organophosphorus compound It is known for its unique structure, which includes multiple phenyl groups attached to phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide typically involves the reaction of triphenylphosphine with suitable reagents under controlled conditions. One common method includes the reaction of triphenylphosphine with carbonyl compounds, followed by oxidation to form the dioxide . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

[(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or ozone for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted phosphine derivatives.

Scientific Research Applications

[(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of biological phosphorus compounds and their interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of phosphorus-containing drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which [(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The molecular targets include metal centers in catalytic systems, where it can facilitate electron transfer and stabilize reactive intermediates. The pathways involved often include coordination to transition metals and subsequent catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide is unique due to its ability to act as both a ligand and a reagent in various chemical reactions. Its structure allows for versatile coordination chemistry and catalytic applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C43H35O2P3

Molecular Weight

676.7 g/mol

IUPAC Name

bis(diphenylphosphoryl)methylidene-triphenyl-λ5-phosphane

InChI

InChI=1S/C43H35O2P3/c44-47(39-28-14-4-15-29-39,40-30-16-5-17-31-40)43(48(45,41-32-18-6-19-33-41)42-34-20-7-21-35-42)46(36-22-8-1-9-23-36,37-24-10-2-11-25-37)38-26-12-3-13-27-38/h1-35H

InChI Key

HOJGVIKDMMYICZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C(P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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